

Spectroscopic Data of 5-Bromo-3-phenylisoxazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-3-phenylisoxazole

CAS No.: 3356-92-1

Cat. No.: B1596296

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound **5-Bromo-3-phenylisoxazole**. While direct experimental spectra for this specific molecule are not readily available in the public domain, this document, authored from the perspective of a Senior Application Scientist, offers a detailed, predictive analysis based on established spectroscopic principles and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science by providing a foundational understanding of the expected spectroscopic characteristics of **5-Bromo-3-phenylisoxazole**, thereby aiding in its synthesis, identification, and characterization.

Introduction to 5-Bromo-3-phenylisoxazole: A Molecule of Interest

5-Bromo-3-phenylisoxazole belongs to the isoxazole class of heterocyclic compounds, which are prominent scaffolds in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and a phenyl group on the isoxazole ring suggests potential for

further functionalization and modulation of its physicochemical and pharmacological properties. Accurate structural elucidation through spectroscopic methods is the cornerstone of any research and development involving this molecule. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Bromo-3-phenylisoxazole** (CAS No. 3356-92-1).

Predicted Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **5-Bromo-3-phenylisoxazole**. These predictions are derived from the analysis of its structural features and comparison with experimentally obtained data for isomeric and substituted analogs.[\[1\]](#)

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.80 - 7.75	Multiplet	2H	H-2', H-6' (ortho-protons of phenyl ring)
~7.50 - 7.40	Multiplet	3H	H-3', H-4', H-5' (meta- and para-protons of phenyl ring)
~6.70	Singlet	1H	H-4 (isoxazole ring proton)

Table 2: Predicted ^{13}C NMR Spectral Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~163.0	C-3 (isoxazole ring)
~158.0	C-5 (isoxazole ring)
~130.5	C-4' (para-carbon of phenyl ring)
~129.0	C-2', C-6' (ortho-carbons of phenyl ring)
~128.5	C-1' (ipso-carbon of phenyl ring)
~127.0	C-3', C-5' (meta-carbons of phenyl ring)
~95.0	C-4 (isoxazole ring)

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~1610, 1580, 1480	Medium to Strong	C=C and C=N stretching (aromatic and isoxazole rings)
~1450	Medium	C-H in-plane bending
~1250	Medium	Asymmetric C-O-C stretch (isoxazole ring)
~950	Medium	N-O stretch (isoxazole ring)
~800 - 600	Strong	C-H out-of-plane bending (aromatic), C-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

m/z	Interpretation
223/225	[M] ⁺ (Molecular ion peak, characteristic 1:1 ratio for Bromine isotopes)
144	[M - Br] ⁺
116	[C ₇ H ₄ NO] ⁺
105	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
77	[C ₆ H ₅] ⁺ (Phenyl cation)

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The predicted ¹H NMR spectrum of **5-Bromo-3-phenylisoxazole** in CDCl₃ is expected to show distinct signals for the aromatic protons and the lone proton on the isoxazole ring.

- **Aromatic Protons** (δ ~7.80 - 7.40 ppm): The five protons of the phenyl group will resonate in the aromatic region. The ortho-protons (H-2' and H-6') are expected to appear at a slightly downfield chemical shift (~7.80 - 7.75 ppm) due to the deshielding effect of the isoxazole ring. The meta- (H-3', H-5') and para- (H-4') protons will likely appear as a complex multiplet at a slightly upfield position (~7.50 - 7.40 ppm).
- **Isoxazole Proton** (δ ~6.70 ppm): The proton at the C-4 position of the isoxazole ring is anticipated to appear as a sharp singlet around 6.70 ppm. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the anisotropic effect of the phenyl ring.

The proton-decoupled ¹³C NMR spectrum will provide insights into the number and electronic environment of the carbon atoms.

- **Isoxazole Carbons**: The C-3 and C-5 carbons of the isoxazole ring are expected to resonate at downfield chemical shifts (~163.0 ppm and ~158.0 ppm, respectively) due to their

attachment to electronegative heteroatoms. The C-4 carbon, bearing a proton, will appear at a more upfield position (~95.0 ppm).

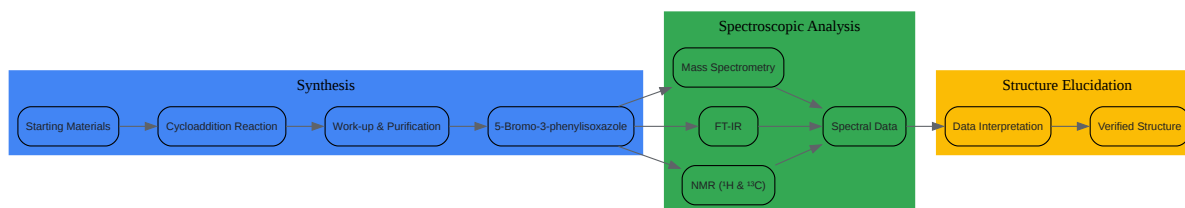
- **Phenyl Carbons:** The six carbons of the phenyl ring will resonate in the aromatic region (δ 127.0 - 130.5 ppm). The ipso-carbon (C-1'), attached to the isoxazole ring, is expected around 128.5 ppm. The chemical shifts of the other phenyl carbons will be influenced by the electron-withdrawing nature of the isoxazole substituent.

Caption: Molecular structure of **5-Bromo-3-phenylisoxazole**.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of **5-Bromo-3-phenylisoxazole** would exhibit characteristic absorption bands.

- **Aromatic C-H Stretching:** Weak to medium intensity bands are expected in the 3100-3000 cm^{-1} region, corresponding to the C-H stretching vibrations of the phenyl and isoxazole rings.
- **Ring Stretching (C=C and C=N):** A series of medium to strong bands between 1610 cm^{-1} and 1480 cm^{-1} will be characteristic of the C=C stretching vibrations of the phenyl ring and the C=N stretching of the isoxazole ring.
- **N-O and C-O-C Stretching:** The stretching vibrations of the N-O and C-O-C bonds within the isoxazole ring are expected to appear in the fingerprint region, around 950 cm^{-1} and 1250 cm^{-1} , respectively.
- **C-Br Stretching:** A strong absorption band in the lower frequency region of the fingerprint region (around 800-600 cm^{-1}) can be attributed to the C-Br stretching vibration.



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Caption: Experimental workflow for synthesis and characterization.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

- **Molecular Ion Peak ($[M]^+$):** Due to the presence of bromine, the molecular ion peak is expected to appear as a pair of peaks at m/z 223 and 225, with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (^{79}Br and ^{81}Br).
- **Key Fragmentation Pathways:** The fragmentation of **5-Bromo-3-phenylisoxazole** is likely to proceed through several characteristic pathways. Loss of a bromine radical would lead to a fragment at m/z 144. Cleavage of the isoxazole ring could generate the benzoyl cation at m/z 105 and the phenyl cation at m/z 77.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for **5-Bromo-3-phenylisoxazole**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **5-Bromo-3-phenylisoxazole** in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a 2-second acquisition time, and a 1-second relaxation delay.
- **^{13}C NMR Acquisition:** Acquire the proton-decoupled ^{13}C NMR spectrum on the same instrument. Typical parameters include a 30° pulse width, a 1-second acquisition time, and a 2-second relaxation delay.

Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Conclusion

This technical guide has provided a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for **5-Bromo-3-phenylisoxazole**. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is crucial for unambiguous structural confirmation. The provided protocols offer a standardized approach

for researchers to obtain and confirm the spectroscopic characteristics of this promising heterocyclic compound, thereby facilitating its further investigation in various scientific disciplines.

References

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Sources

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